molecular formula C16H10BrN3 B8008125 3-(7-bromo-1H-indazol-3-yl)quinoline

3-(7-bromo-1H-indazol-3-yl)quinoline

Cat. No.: B8008125
M. Wt: 324.17 g/mol
InChI Key: OVHFHMNJLWUGGR-UHFFFAOYSA-N
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Description

3-(7-bromo-1H-indazol-3-yl)quinoline is a heterocyclic compound that combines the structural features of both indazole and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-bromo-1H-indazol-3-yl)quinoline typically involves the construction of the indazole and quinoline rings followed by their coupling. One common method involves the bromination of 1H-indazole at the 7-position, followed by a coupling reaction with a quinoline derivative. The reaction conditions often include the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(7-bromo-1H-indazol-3-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine or other substituents.

    Substitution: The bromine atom at the 7-position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of 7-substituted indazole-quinoline derivatives.

Scientific Research Applications

3-(7-bromo-1H-indazol-3-yl)quinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a kinase inhibitor or other enzyme modulator.

    Industry: The compound can be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-(7-bromo-1H-indazol-3-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indazole-quinoline scaffold play crucial roles in binding to these targets, potentially inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indazol-3-yl)quinoline: Lacks the bromine atom at the 7-position, which may affect its biological activity and binding affinity.

    7-bromo-1H-indazole:

    Quinoline derivatives: Various quinoline derivatives with different substituents can exhibit distinct biological activities.

Uniqueness

3-(7-bromo-1H-indazol-3-yl)quinoline is unique due to the presence of both indazole and quinoline rings, along with the bromine atom at the 7-position. This combination of structural features can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

3-(7-bromo-1H-indazol-3-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3/c17-13-6-3-5-12-15(19-20-16(12)13)11-8-10-4-1-2-7-14(10)18-9-11/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHFHMNJLWUGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=NNC4=C3C=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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